molecular formula C18H14N2O3S B6536176 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide CAS No. 1040656-32-3

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide

Cat. No. B6536176
CAS RN: 1040656-32-3
M. Wt: 338.4 g/mol
InChI Key: NCJSMHKSVGPHPV-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide (FTCA) is a small molecule that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. FTCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, FTCA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter levels in the brain.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Properties

Indole and thiophene derivatives have demonstrated anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anticancer Applications

Indole derivatives have shown potential in anticancer applications . Given the indole component of our compound, it may also have anticancer properties.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of microbial infections.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Our compound, being a thiophene derivative, could potentially have similar applications.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This suggests that our compound could potentially be used in the development of organic semiconductors.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic intervention.

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These interactions often involve the compound binding to a specific receptor, which can then trigger a series of biochemical reactions within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, and others .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that the effects could be diverse, depending on the specific targets and pathways involved.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(16-4-2-10-24-16)19-13-6-5-12-7-8-20(14(12)11-13)18(22)15-3-1-9-23-15/h1-6,9-11H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJSMHKSVGPHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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